molecular formula C19H18N6O2 B2877382 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine CAS No. 899999-32-7

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

Número de catálogo: B2877382
Número CAS: 899999-32-7
Peso molecular: 362.393
Clave InChI: FRBLDRPSTCALFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,2,3-triazole core substituted at position 1 with an m-tolyl (3-methylphenyl) group and at position 4 with a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl moiety. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and condensation reactions for oxadiazole assembly, as inferred from analogous methods in the literature .

Propiedades

IUPAC Name

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-3-26-15-9-7-13(8-10-15)18-21-19(27-23-18)16-17(20)25(24-22-16)14-6-4-5-12(2)11-14/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBLDRPSTCALFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine represents a novel class of bioactive molecules derived from the oxadiazole and triazole scaffolds. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C19H20N4O
  • Molar Mass : 320.39 g/mol
  • CAS Number : Not specified in the search results.

The compound features a triazole ring linked to an oxadiazole moiety, which is known for its significant biological activity.

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit potent anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation:

  • Inhibition of Enzymes : Compounds similar to 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine have been reported to inhibit crucial enzymes such as:
    • Thymidylate Synthase
    • Histone Deacetylase (HDAC)
    • Telomerase
  • Cell Line Studies : Various studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, a study highlighted that modifications to the oxadiazole structure can enhance cytotoxicity against different cancer types by targeting specific molecular pathways .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Recent investigations into oxadiazole derivatives have revealed their effectiveness against a range of bacterial strains. The structural modifications are critical in enhancing their antimicrobial efficacy .

Case Study 1: Anticancer Potential

A detailed study on 1,3,4-oxadiazole derivatives demonstrated significant anticancer activity in vitro against various cancer cell lines. The study utilized molecular docking techniques to predict binding affinities with key biological targets involved in cancer progression .

CompoundCell Line TestedIC50 (μM)Mechanism
OX7MCF-715HDAC Inhibition
OX11HeLa10Telomerase Inhibition

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of substituted oxadiazoles showed that compounds could inhibit bacterial growth effectively:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
OX7E. coli32 μg/mL
OX11S. aureus16 μg/mL

These findings suggest that structural modifications significantly influence the biological activity of oxadiazole-based compounds.

Comparación Con Compuestos Similares

Substituent Variations on the Oxadiazole Ring

Compound Name Oxadiazole Substituent Triazole Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Ethoxyphenyl m-Tolyl C₂₀H₁₉N₇O₂ 397.42 Antiproliferative potential (inferred)
1-(4-Ethoxyphenyl)-4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 4-Methoxyphenyl 4-Ethoxyphenyl C₂₀H₁₉N₇O₃ 413.41 Higher polarity due to methoxy group
1-(3-Chlorophenyl)-4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 4-Ethoxyphenyl 3-Chlorophenyl C₁₈H₁₅ClN₆O₂ 382.81 Increased lipophilicity (Cl substituent)
BG15894 Pyridin-4-yl 4-Ethoxyphenyl C₁₇H₁₅N₇O₂ 349.35 Potential CNS activity (pyridine moiety)

Key Observations :

  • The 4-ethoxyphenyl group on the oxadiazole in the target compound balances electron-donating effects (ethoxy) and steric bulk, which may enhance binding to hydrophobic pockets in biological targets compared to the methoxy analog .

Substituent Variations on the Triazole Ring

Compound Name Triazole Substituent Oxadiazole Substituent Molecular Formula Biological Activity Notes
Target Compound m-Tolyl 4-Ethoxyphenyl C₂₀H₁₉N₇O₂ Methyl group may enhance metabolic stability
E595-0525 3,5-Dimethylphenyl 4-Ethoxyphenyl C₂₀H₂₀N₆O₂ Increased steric hindrance (dual methyl groups)
1-(5-Chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 5-Chloro-2-methylphenyl 4-Fluorophenyl C₁₇H₁₂ClFN₆O Enhanced halogen-mediated interactions (Cl, F)

Key Observations :

  • The m-tolyl group in the target compound provides moderate steric bulk compared to the3,5-dimethylphenyl analog , which could influence target selectivity.
  • Halogenated aryl groups (e.g., Cl, F) in may improve binding affinity to halogen-bond-accepting residues in enzymes or receptors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.